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Abstract

4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound and a plant alkaloid isolated
from Antirrhinum majus (common snapdragon).[1][2] As with other naphthyridine scaffolds, it
holds potential interest in medicinal chemistry and materials science.[3][4] A comprehensive
understanding of its physicochemical properties is crucial for its potential application in drug
discovery and development, influencing aspects such as absorption, distribution, metabolism,
excretion, and toxicity (ADMET). This technical guide provides a summary of the available
experimental and predicted physicochemical data for 4-Methyl-2,6-naphthyridine. Due to the
limited availability of experimental data in the public domain, this guide also includes predicted
values and general experimental protocols for key physicochemical parameter determination.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its
behavior in biological systems. A summary of the available data for 4-Methyl-2,6-
naphthyridine is presented below. It is important to note that there is a significant lack of
experimentally determined data for this compound in publicly accessible literature.

Quantitative Data Summary
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The following table summarizes the known and predicted physicochemical properties of 4-
Methyl-2,6-naphthyridine.

Property Value Data Type Source
Molecular Formula CoHsN2

Molecular Weight 144.18 g/mol

Melting Point 78 °C or 94.5-95.5 °C Experimental [5]
Boiling Point Not Available

pKa Not Available

logP (Octanol/Water) Not Available

Aqueous Solubility Not Available

Note on Melting Point Discrepancy: An earlier source reported a melting point of 78°C.
However, a later publication by Taurins and Tan (1974) reported a corrected melting point of
94.5-95.5°C for their synthesized 4-methyl-2,6-naphthyridine, which they considered to be
the correct value based on their spectroscopic data.[5]

Spectral Data

While several publications on the synthesis of 4-Methyl-2,6-naphthyridine mention the use of
spectroscopic methods for structural confirmation, detailed spectral data is not consistently
provided.

o UV Spectroscopy: The ultraviolet (UV) spectra of 4-methyl-2,6-naphthyridine and its
derivatives have been recorded, showing similarities in band shapes and intensities to 2,6-
naphthyridine.[5][6]

« Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the identity of synthesized
4-methyl-2,6-naphthyridine, but specific peak assignments are not detailed in the available
literature.[5]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was also used to confirm the
structure of synthesized 4-methyl-2,6-naphthyridine, but detailed chemical shift data is not
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readily available.[5]

Experimental Protocols for Physicochemical
Property Determination

In the absence of specific experimental data for 4-Methyl-2,6-naphthyridine, this section
provides detailed, generalized methodologies for determining key physicochemical properties
relevant to drug discovery and development.

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of core
physicochemical properties of a novel compound like 4-Methyl-2,6-naphthyridine.

Compound Availability

Synthesis & Purification
of 4-Methyl-2,6-naphthyridine

Purified Compoupd

Physicochemical Proli'erty Determination

pKa Determination logP Determination Aqueous Solubility
(Potentiometric or Spectroscopic) (Shake-Flask or HPLC) (Turbidimetric or HPLC-based)

Data Analysiv & Modeling

»| Data Collation & Analysis [«

\
ADMET Modeling

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://cdnsciencepub.com/doi/pdf/10.1139/v74-133
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical Profiling Workflow

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial as it indicates the ionization state of a compound at a given pH, which
affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration
o Preparation of Solutions:

o Prepare a stock solution of 4-Methyl-2,6-naphthyridine of known concentration (e.g.,
0.01 M) in a suitable solvent mixture (e.g., water with a small amount of co-solvent like
methanol or DMSO if necessary to ensure solubility).

o Prepare standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g.,
0.1 M NaOH).

o Titration:

[e]

Calibrate a pH meter with standard buffers.

Place a known volume of the 4-Methyl-2,6-naphthyridine solution in a thermostatted
vessel (e.g., at 25°C or 37°C).

o

Add the standardized acid or base titrant in small, precise increments.

o

[¢]

Record the pH of the solution after each addition, allowing the reading to stabilize.
o Data Analysis:
o Plot the pH of the solution against the volume of titrant added to generate a titration curve.

o The pKa is the pH at which half of the compound is in its ionized form. This corresponds to
the midpoint of the steepest part of the titration curve.

o Alternatively, calculate the pKa using the Henderson-Hasselbalch equation at various
points along the titration curve and average the values.
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Determination of logP (Octanol-Water Partition
Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross
biological membranes.

Methodology: Shake-Flask Method
e Preparation:
o Prepare a stock solution of 4-Methyl-2,6-naphthyridine in either water or n-octanol.

o Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and
allowing the phases to separate.

 Partitioning:

o Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and
water in a separatory funnel or vial. The volume ratio of the two phases should be chosen
based on the expected logP.

o Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to
partition between the two phases and reach equilibrium.

o Allow the phases to separate completely. Centrifugation can be used to aid separation.
¢ Quantification:
o Carefully sample a known volume from both the aqueous and the n-octanol phases.

o Determine the concentration of 4-Methyl-2,6-naphthyridine in each phase using a
suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

e Calculation:

o Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol
phase to the concentration in the agueous phase.
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o The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

Sample Preparation:

o Add an excess amount of solid 4-Methyl-2,6-naphthyridine to a known volume of
agueous buffer at a specific pH (e.g., pH 7.4) in a sealed vial.

Equilibration:

o Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period
(typically 24-48 hours) to ensure that equilibrium is reached.

Separation:

o Separate the undissolved solid from the saturated solution by filtration (using a low-binding
filter) or centrifugation.

Quantification:

o Dilute the clear supernatant with a suitable solvent and determine the concentration of the
dissolved 4-Methyl-2,6-naphthyridine using a validated analytical method such as HPLC-
UV.

o A standard calibration curve should be prepared to ensure accurate quantification.
e Result:

o The determined concentration represents the thermodynamic solubility of the compound at
that specific pH and temperature.

Conclusion
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4-Methyl-2,6-naphthyridine is a compound of interest with a foundation in natural products
chemistry. However, a comprehensive experimental characterization of its physicochemical
properties is not yet available in the public domain. The conflicting reports on its melting point
highlight the need for further experimental verification. The lack of data for key parameters like
pKa, logP, and aqueous solubility limits the ability to model its ADMET properties accurately.
The generalized experimental protocols provided in this guide offer a roadmap for researchers
to systematically characterize 4-Methyl-2,6-naphthyridine and other novel chemical entities,
thereby enabling a more informed assessment of their potential in drug discovery and other
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-body
https://www.benchchem.com/product/b15350474?utm_src=pdf-custom-synthesis
https://peerj.com/preprints/2564.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/Specification-Sheets/D02327~.pdf
https://www.researchgate.net/figure/4-Methyl-2-6-naphthyridine-56_fig17_353334526
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c00758
https://cdnsciencepub.com/doi/pdf/10.1139/v74-133
https://www.rsc.org/suppdata/c9/cc/c9cc01019j/c9cc01019j1.pdf
https://www.benchchem.com/product/b15350474#physicochemical-properties-of-4-methyl-2-6-naphthyridine
https://www.benchchem.com/product/b15350474#physicochemical-properties-of-4-methyl-2-6-naphthyridine
https://www.benchchem.com/product/b15350474#physicochemical-properties-of-4-methyl-2-6-naphthyridine
https://www.benchchem.com/product/b15350474#physicochemical-properties-of-4-methyl-2-6-naphthyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15350474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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